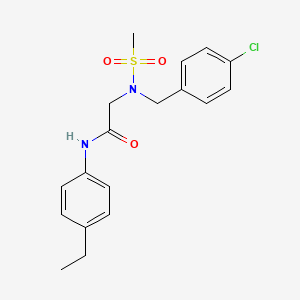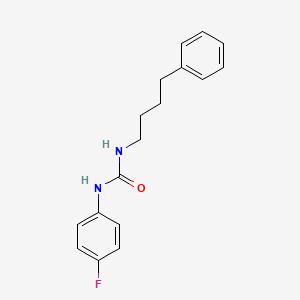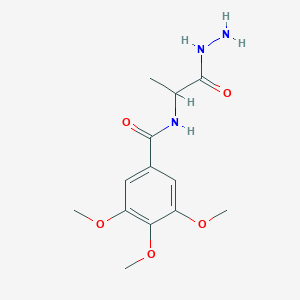
N~2~-(4-chlorobenzyl)-N~1~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N2-(4-chlorobenzyl)-N1-(4-ethylphenyl)-N2-(methylsulfonyl)glycinamide" is a compound with potential affinity to the glycine binding site of the NMDA receptor. The molecule's structure and activity have been studied to understand its ligand-receptor interaction within the glycine-binding site, which is crucial for interpreting the mode of interaction and potentially guiding the design of novel therapeutic agents (Karolak‐Wojciechowska, Mrozek, & Kieć‐Kononowicz, 2000).
Synthesis Analysis
The synthesis of related compounds often employs strategies like reductive alkylation and uses various reagents for activating or protecting functional groups during the synthesis process. Techniques such as glycosyl triflate formation from thioglycosides and C(sp3)−H arylation using glycinamide hydrochloride as a directing group are notable examples in the field of synthetic organic chemistry that could be relevant for synthesizing complex molecules like "N2-(4-chlorobenzyl)-N1-(4-ethylphenyl)-N2-(methylsulfonyl)glycinamide" (Crich & Smith, 2000); (Wen & Li, 2020).
Molecular Structure Analysis
The molecular structure of compounds related to "N2-(4-chlorobenzyl)-N1-(4-ethylphenyl)-N2-(methylsulfonyl)glycinamide" has been determined using techniques like X-ray crystallography. These studies provide insights into the geometric configuration, bond lengths, and angles, crucial for understanding the molecule's interaction with biological targets (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Chemical properties, such as reactivity with specific reagents or under certain conditions, are fundamental aspects of organic compounds. For instance, the use of methylsulfenyl cation as an activator for glycosylation reactions showcases the type of chemical transformations that could be applied to or affect the synthesis and modification of "N2-(4-chlorobenzyl)-N1-(4-ethylphenyl)-N2-(methylsulfonyl)glycinamide" (Dasgupta & Garegg, 1990).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application and handling. The detailed crystallographic analysis provides insights into the compound's solid-state structure, which influences its solubility and stability (Al-Hourani et al., 2020).
Chemical Properties Analysis
The chemical properties encompass reactivity, stability under various conditions, and interactions with biological molecules. Understanding these properties is essential for predicting the compound's behavior in biological systems and its potential as a therapeutic agent. Studies on related compounds, focusing on their synthesis, reactivity, and interaction with biological targets, provide valuable insights (Crich & Smith, 2000); (Wen & Li, 2020).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-3-14-6-10-17(11-7-14)20-18(22)13-21(25(2,23)24)12-15-4-8-16(19)9-5-15/h4-11H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHZYJVOGKSRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5220601.png)
![N-ethyl-2-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5220607.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5220616.png)


![N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5220642.png)
![methyl 4,5-dimethyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5220649.png)
![N-[(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5220656.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5220660.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5220661.png)
![N-(4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5220665.png)
![1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)